N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide
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Overview
Description
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide is a complex organic compound that features a pyrrole ring, a nitrobenzene moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Nitro Group: Nitration of the benzene ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Reduction of Nitro Group: Formation of an amine derivative.
Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-aminobenzenecarboxamide: Similar structure but with an amine group instead of a nitro group.
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-methylbenzenecarboxamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide is unique due to the presence of both a nitro group and a pyrrole ring, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-chloro-4-pyrrol-1-ylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-15-11-13(6-7-16(15)20-8-1-2-9-20)19-17(22)12-4-3-5-14(10-12)21(23)24/h1-11H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMVLSQXKPAAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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